molecular formula C15H16N4O3S B2775694 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide CAS No. 2034452-79-2

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide

Cat. No.: B2775694
CAS No.: 2034452-79-2
M. Wt: 332.38
InChI Key: DKGHVOMAYSYCFA-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is a complex organic compound that features a thiadiazole ring, a picolinamide moiety, and a methyl-substituted benzothiadiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide typically involves multiple steps One common approach starts with the preparation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole intermediate This intermediate can be synthesized through the cyclization of appropriate precursors under oxidative conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling and amide formation steps. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The methyl group on the benzothiadiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine-substituted thiadiazoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiadiazole ring.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a fluorescent probe due to its unique electronic properties.

    Medicine: It is being investigated for its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar electronic properties.

    Picolinamide derivatives: Compounds with the picolinamide moiety exhibit similar binding properties to biological targets.

Uniqueness

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is unique due to the combination of the thiadiazole and picolinamide moieties, which confer specific electronic and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and the development of advanced materials.

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a picolinamide moiety. The presence of both the thiadiazole and picolinamide groups contributes to its diverse biological activities. The molecular formula is C16H15N5O3S2C_{16}H_{15}N_{5}O_{3}S_{2} with a molecular weight of 389.5 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₅N₅O₃S₂
Molecular Weight389.5 g/mol
CAS Number2034488-76-9

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a broad range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .
  • Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit the growth of cancer cell lines such as U937 and HL60 . The incorporation of the thiadiazole ring enhances the cytotoxicity of these compounds.
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, modulating cellular responses.
  • Receptor Interaction : It might interact with various receptors, influencing processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against several pathogens using the cup plate method. The results indicated that compounds similar to this compound exhibited moderate to strong antibacterial activity .
    StrainZone of Inhibition (mm)
    E. coli15
    S. aureus17
    A. niger12
  • Cytotoxicity Assay :
    In vitro assays assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against HL60 cells with an IC50 value of 25 µM .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18-13-7-2-3-8-14(13)19(23(18,21)22)11-10-17-15(20)12-6-4-5-9-16-12/h2-9H,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGHVOMAYSYCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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